molecular formula C21H17N3O3S2 B2828643 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 865180-24-1

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Cat. No. B2828643
CAS RN: 865180-24-1
M. Wt: 423.51
InChI Key: HWCDRHMQUUTYMJ-LNVKXUELSA-N
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Description

This compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . The molecule contains a sulfamoyl group (-SO2NH2), an allyl group (CH2=CH-CH2-), and a naphthamide group, which are attached to the benzo[d]thiazol-2(3H)-one core .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds have been synthesized through various methods. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the benzo[d]thiazol-2(3H)-one core, which is an electron-deficient system with high oxidative stability . The allyl group may provide some degree of conformational flexibility.

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . This compound, with its complex structure and potential biological activity, could be a candidate for further investigation.

properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-2-12-24-18-11-10-15(29(22,26)27)13-19(18)28-21(24)23-20(25)17-9-5-7-14-6-3-4-8-16(14)17/h2-11,13H,1,12H2,(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCDRHMQUUTYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

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